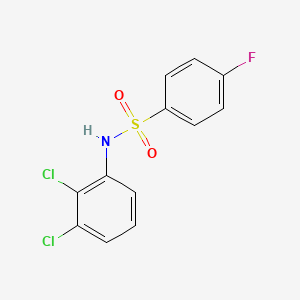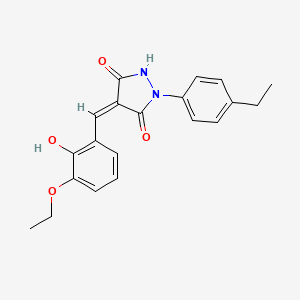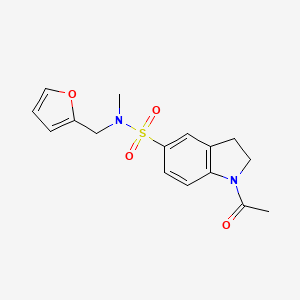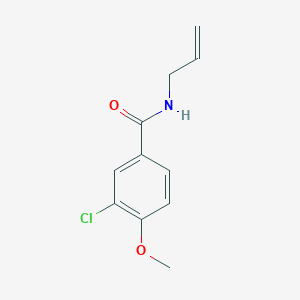![molecular formula C12H11BrN4O2S B5149186 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anti-cancer agent. This compound is a thiazole derivative and has been found to possess potent anti-tumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the enzyme, topoisomerase II, which is essential for DNA replication. Inhibition of this enzyme leads to DNA damage and cell cycle arrest, eventually leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in preclinical models. This compound has been found to induce oxidative stress and DNA damage in cancer cells. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in lab experiments include its potent anti-tumor activity and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, and the evaluation of its anti-tumor activity in clinical trials. Additionally, the mechanism of action of this compound needs to be further elucidated to facilitate the development of more effective anti-cancer agents.
Méthodes De Synthèse
The synthesis of 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been reported in the literature. The synthesis involves the reaction of 3-bromobenzoyl chloride with methylthiocarbamate to form the intermediate, which is then reacted with 2-amino-4-methylthiazole to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
The anti-cancer activity of 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The anti-tumor activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c1-15-12-16-8(9(14)18)11(20-12)17-10(19)6-3-2-4-7(13)5-6/h2-5H,1H3,(H2,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJEFYSIZYPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)C2=CC(=CC=C2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)


![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)
![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)


![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
